2-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide
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Overview
Description
2-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide is an organic compound characterized by the presence of a chloro group, a methoxyphenyl group, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzoyl chloride and 4-methoxyphenethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-chlorobenzoyl chloride is added dropwise to a solution of 4-methoxyphenethylamine in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature for several hours.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The benzamide group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Formation of 2-chloro-N-[2-(4-methoxyphenyl)ethyl]amine.
Scientific Research Applications
Chemistry
In chemistry, 2-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. It may serve as a ligand in binding studies or as a precursor in the synthesis of bioactive compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for modifications that can lead to the development of new materials with desirable properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets. The chloro and methoxy groups may facilitate binding to enzymes or receptors, influencing biological pathways. The benzamide moiety can interact with proteins, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide: Similar structure but with a hydroxy group instead of a methoxy group.
2-chloro-N-[2-(4-methylphenyl)ethyl]benzamide: Similar structure but with a methyl group instead of a methoxy group.
2-chloro-N-[2-(4-nitrophenyl)ethyl]benzamide: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
2-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This functional group can enhance the compound’s solubility and stability, making it a valuable intermediate in various applications.
Properties
Molecular Formula |
C16H16ClNO2 |
---|---|
Molecular Weight |
289.75 g/mol |
IUPAC Name |
2-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide |
InChI |
InChI=1S/C16H16ClNO2/c1-20-13-8-6-12(7-9-13)10-11-18-16(19)14-4-2-3-5-15(14)17/h2-9H,10-11H2,1H3,(H,18,19) |
InChI Key |
YDVSCYVDKMFELT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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